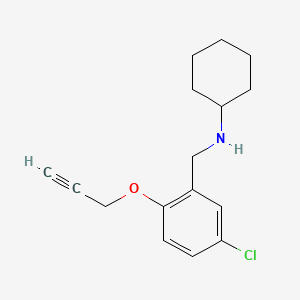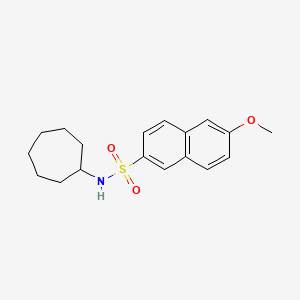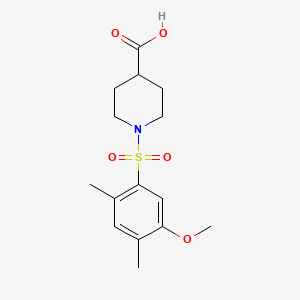![molecular formula C12H12Cl2N2O2S B603428 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene CAS No. 442554-60-1](/img/structure/B603428.png)
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is a complex organic compound that features a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonyl group attached to an ethylimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The sulfonylation of the imidazole ring can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical processes.
類似化合物との比較
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities and are used in similar applications.
Substituted Imidazoles: These compounds share the imidazole ring structure and are used in pharmaceuticals and agrochemicals.
Uniqueness
2,4-Dichloro-1-[(2-ethylimidazolyl)sulfonyl]-3-methylbenzene is unique due to the combination of its structural features, including the dichloro-substituted benzene ring, the sulfonyl group, and the ethylimidazole moiety. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.
特性
CAS番号 |
442554-60-1 |
|---|---|
分子式 |
C12H12Cl2N2O2S |
分子量 |
319.2g/mol |
IUPAC名 |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-3-11-15-6-7-16(11)19(17,18)10-5-4-9(13)8(2)12(10)14/h4-7H,3H2,1-2H3 |
InChIキー |
OBOUNELNCHHNSG-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-methylphenyl)sulfonyl]-beta-alanine](/img/structure/B603346.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzamide](/img/structure/B603349.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603351.png)
![(Oxolan-2-ylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B603352.png)
amine](/img/structure/B603353.png)

amine](/img/structure/B603357.png)
amine](/img/structure/B603359.png)
![1-Acetyl-4-[(4-bromo-2-chloro-5-methylphenyl)sulfonyl]piperazine](/img/structure/B603360.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B603364.png)
![N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)PENTANAMIDE](/img/structure/B603367.png)
